molecular formula C11H11FO2 B8344641 Dimethylacrylate 4-fluorophenyl ester

Dimethylacrylate 4-fluorophenyl ester

Cat. No. B8344641
M. Wt: 194.20 g/mol
InChI Key: QVDCRQFILQYSQS-UHFFFAOYSA-N
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Patent
US07579469B2

Procedure details

To a stirred suspension of aluminum trichloride (18.0 g) in carbon disulfide (30 mL) was added dimethylacrylate 4-fluorophenyl ester (18.0 g, 92.7 mmol) dropwise over a 0.5 hour period. The reaction mixture was stirred at room temperature for 14.0 hours. The reaction was poured onto ice and extracted with ethyl acetate-hexanes (1:10, 200 mL). The organic phase was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, and evaporated in vacuo. Trituration of the residue with cold hexane gave a colorless crystalline 6-fluoro-4,4-dimethylchroman-2-one (13.9 g, 77%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13](=[O:18])[CH:14]=[C:15]([CH3:17])[CH3:16])=[CH:8][CH:7]=1>C(=S)=S>[F:5][C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][CH:11]=1)[O:12][C:13](=[O:18])[CH2:14][C:15]2([CH3:16])[CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC(C=C(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 14.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-hexanes (1:10, 200 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC=1C=C2C(CC(OC2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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